molecular formula C11H20N2 B8099452 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane

Cat. No.: B8099452
M. Wt: 180.29 g/mol
InChI Key: SNINMYKEOZEFFH-UHFFFAOYSA-N
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Description

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane is a bicyclic amine featuring a spirocyclic scaffold with a piperidine substituent at the 7-position. Its molecular formula is C₁₁H₂₀N₂ (free base) or C₁₁H₂₂Cl₂N₂ as the dihydrochloride salt, with a molecular weight of 180.29 g/mol (free base) and 253.21 g/mol (dihydrochloride). The compound’s spirocyclic core combines a cyclopropane ring fused to a piperidine-like structure, conferring conformational rigidity and steric constraints that enhance selectivity in medicinal chemistry applications. It has been explored as a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and receptor antagonists.

Properties

IUPAC Name

7-piperidin-1-yl-5-azaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-6-13(7-3-1)10-8-12-9-11(10)4-5-11/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNINMYKEOZEFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CNCC23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane typically involves the reaction of piperidine with appropriate spirocyclic precursors. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile and reacts with a suitable electrophilic spirocyclic compound. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent, like dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous ether or methanol.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases and polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various organic compounds.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications References
This compound Piperidin-1-yl at position 7 180.29 (free base) Kinase inhibitor intermediates
(R)-3-(7-(Methyl-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptane Pyrrolo-pyrimidine at position 7 351.39 JAK1-selective inhibitor (IC₅₀ = 8.5 nM)
1,2,4-Triazolyl-5-azaspiro[2.4]heptane 1,2,4-Triazole at position 7 ~220–250 (estimated) Dopamine D3 receptor antagonists (Ki < 1 nM)
5-Azaspiro[2.4]heptane-6-carboxylic acid Carboxylic acid at position 6 156.18 HCV NS5A inhibitor intermediate
7-Methyl-5-azaspiro[2.4]heptan-7-amine Methylamine at position 7 126.20 Unspecified bioactive screening

Key Observations :

  • Substituent-Driven Selectivity : The piperidin-1-yl group in this compound enhances lipophilicity (predicted logP = 1.06) compared to polar derivatives like 5-azaspiro[2.4]heptane-6-carboxylic acid (logP ≈ -0.5).
  • Bioactivity: Analogues with aromatic heterocycles (e.g., pyrrolo-pyrimidine in (R)-6c) exhibit potent enzyme inhibition (JAK1 IC₅₀ = 8.5 nM), whereas 1,2,4-triazolyl derivatives show nanomolar affinity for dopamine D3 receptors.

Pharmacological and Selectivity Profiles

Table 2: Pharmacological Data

Compound Name Target IC₅₀/Ki (nM) Selectivity Index (vs. Related Targets) Notes
(R)-3-(7-(Methyl-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptane JAK1 8.5 48-fold over JAK2 In vivo efficacy in arthritis models
1,2,4-Triazolyl-5-azaspiro[2.4]heptane Dopamine D3 Receptor 0.7–1.2 >1,000-fold over D2 and hERG channels Favorable PK in rodents
This compound N/A N/A N/A Used as a synthetic intermediate

Key Findings :

  • Kinase Selectivity : The pyrrolo-pyrimidine derivative (R)-6c demonstrates high JAK1 selectivity (48-fold over JAK2), attributed to steric complementarity between the spirocyclic core and the JAK1 ATP-binding pocket.
  • Receptor Specificity: 1,2,4-Triazolyl analogues achieve sub-nanomolar D3 receptor affinity with negligible hERG channel inhibition, addressing cardiotoxicity risks common in spirocyclic amines.

Biological Activity

7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacokinetic properties, and therapeutic potentials.

Structure

The compound features a spiro connection between a five-membered azabicyclic ring and a seven-membered ring, characterized by the presence of a piperidine moiety. Its molecular formula is C12H18N2C_{12}H_{18}N_2 with a molecular weight of approximately 194.29 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H18N2C_{12}H_{18}N_2
Molecular Weight194.29 g/mol
CAS Number1286754-97-9
Key Functional GroupsPiperidine, Azabicyclic

Neuropharmacological Effects

Research has indicated that this compound interacts significantly with dopamine and serotonin receptors. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like properties .

The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems, particularly through binding to dopamine D3 receptors. This receptor selectivity is critical as it may minimize side effects associated with less selective compounds.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in various studies, assessing parameters such as absorption, distribution, metabolism, and excretion (ADME).

Table 2: Pharmacokinetic Parameters

ParameterValue
Fraction Absorbed (Fa%)70%
Volume of Distribution (Vd)Moderate (4.9 L/kg)
Clearance (Cl)Moderate (32.9 mL/min/kg)
Half-Life (T1/2)Moderate (2.3 h)
Bioavailability (F%)49%

Study on D3 Receptor Affinity

A study conducted by Micheli et al. explored the binding affinity of various derivatives of 5-azaspiro[2.4]heptanes at dopamine receptors. The findings indicated that certain modifications to the piperidine linker could enhance receptor selectivity and reduce off-target effects, particularly against the hERG channel, which is crucial for cardiac safety in drug development .

In Vivo Studies

In vivo evaluations were performed using rodent models to assess the anxiolytic effects of the compound. One notable study reported that specific derivatives showed significant reductions in anxiety-like behavior in stress-induced paradigms .

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique properties of this compound against other similar compounds such as 5-Azaspiro[2.4]heptane derivatives.

Table 3: Comparison with Similar Compounds

Compound NameAffinity for D3RSelectivity over D2RhERG Inhibition
This compoundHighHighLow
SB-277011ModerateLowModerate

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